molecular formula C19H17ClN2O3S B2447220 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide CAS No. 1704613-64-8

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Cat. No.: B2447220
CAS No.: 1704613-64-8
M. Wt: 388.87
InChI Key: VLFAMJGPHJCYPF-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyridine ring, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 3-(pyridin-2-yloxy)benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzene ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring may engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylbenzenesulfonamide: Lacks the pyridine ring, resulting in different biological activity.

    N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide: Lacks the chlorine substituent, which may affect its reactivity and binding affinity.

    2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide: Lacks the chlorine substituent, potentially altering its chemical properties.

Uniqueness

The presence of both the chlorine substituent and the pyridine ring in 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide makes it unique, as these features contribute to its specific reactivity and potential biological activity. The combination of these structural elements allows for diverse interactions with molecular targets, enhancing its utility in various applications.

Properties

IUPAC Name

5-chloro-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-14-8-9-16(20)12-18(14)26(23,24)22-13-15-5-4-6-17(11-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFAMJGPHJCYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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